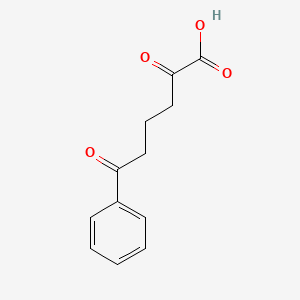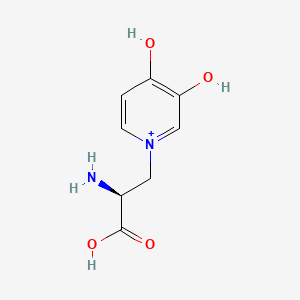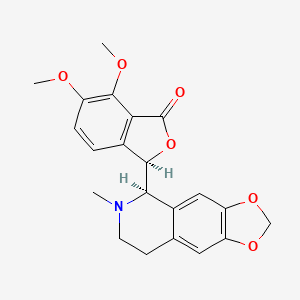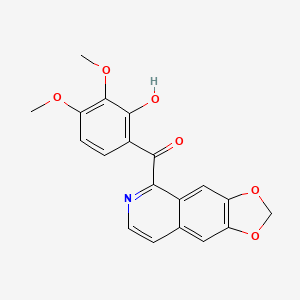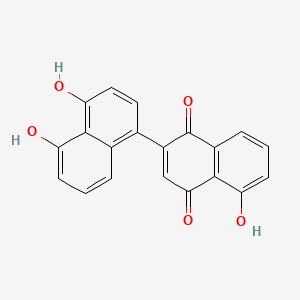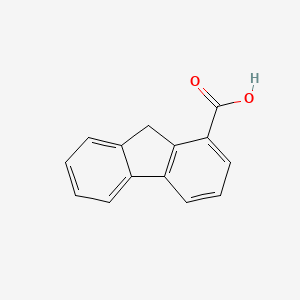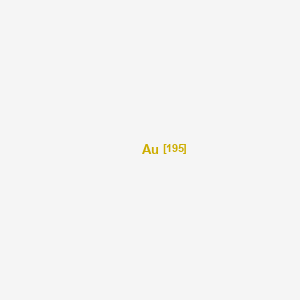
Gold-195
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold-195, also known as this compound, is a radioactive isotope of gold with a mass number of 195. It has an atomic number of 79, which means it contains 79 protons in its nucleus. This compound is one of the many isotopes of gold, and it is particularly notable for its relatively long half-life of 186 days . This isotope is synthesized and does not occur naturally.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gold-195 is typically produced through neutron irradiation of a stable isotope of gold, such as Gold-197. The process involves bombarding Gold-197 with neutrons in a nuclear reactor, which results in the formation of this compound through a series of nuclear reactions . The reaction can be represented as follows:
[ \text{^{197}Au} + \text{n} \rightarrow \text{^{195}Au} + 2\text{n} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves placing a gold target in the neutron flux of a nuclear reactor. The gold target is often embedded in a platinum capsule to ensure stability during irradiation. The neutron irradiation process leads to the formation of this compound, which can then be extracted and purified for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Gold-195 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gold oxides.
Reduction: this compound can be reduced from its ionic forms to its metallic state.
Substitution: this compound can participate in substitution reactions where one ligand in a gold complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include chlorine, which can react with gold to form gold chloride (AuCl), and reducing agents such as hydrogen gas, which can reduce gold ions to metallic gold . The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound include gold chloride (AuCl) and metallic gold. These products are often used in further chemical processes or applications in various fields .
Wissenschaftliche Forschungsanwendungen
Gold-195 has several scientific research applications, including:
Chemistry: this compound is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to label biomolecules for tracking and imaging purposes.
Medicine: this compound is used in nuclear medicine for diagnostic imaging and therapeutic purposes. Its radioactive properties make it suitable for use in radiopharmaceuticals.
Wirkmechanismus
The mechanism by which Gold-195 exerts its effects is primarily through its radioactive decay. This compound decays by electron capture to form Platinum-195, releasing energy in the form of gamma radiation. This radiation can be detected and measured, making this compound useful in various imaging and diagnostic applications . The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in medical treatments or labeling specific molecules in biological research.
Vergleich Mit ähnlichen Verbindungen
Gold-195 can be compared with other isotopes of gold, such as Gold-198 and Gold-199. These isotopes also have applications in nuclear medicine and scientific research, but they differ in their half-lives and decay modes. For example, Gold-198 has a half-life of 2.7 days and decays by beta emission, while Gold-199 has a half-life of 3.1 days and also decays by beta emission . The longer half-life of this compound makes it more suitable for certain long-term applications, while the shorter-lived isotopes are used for more immediate diagnostic and therapeutic purposes.
List of Similar Compounds
- Gold-198
- Gold-199
- Platinum-195 (decay product of this compound)
- Mercury-195 (parent isotope of this compound)
This compound’s unique properties, such as its relatively long half-life and specific decay mode, make it particularly valuable for certain applications where longer observation periods are required .
Eigenschaften
CAS-Nummer |
14320-93-5 |
|---|---|
Molekularformel |
Au |
Molekulargewicht |
194.96504 g/mol |
IUPAC-Name |
gold-195 |
InChI |
InChI=1S/Au/i1-2 |
InChI-Schlüssel |
PCHJSUWPFVWCPO-YPZZEJLDSA-N |
SMILES |
[Au] |
Isomerische SMILES |
[195Au] |
Kanonische SMILES |
[Au] |
Synonyme |
195Au radioisotope Au-195 radioisotope Gold-195 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



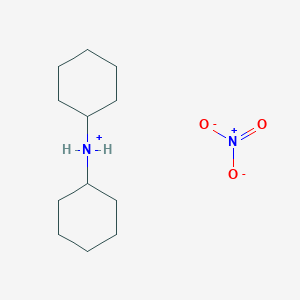
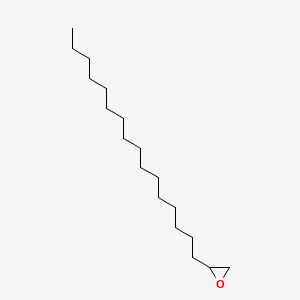
![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)
